2-Nitrochalcone

Vue d'ensemble

Description

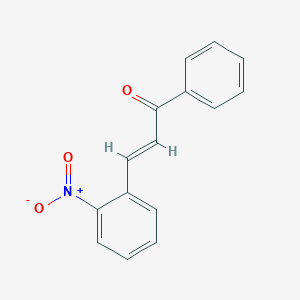

2-Nitrochalcone is a derivative of chalcone, a naturally occurring compound found in various plants. Chalcones are open-chain flavonoids with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This compound, specifically, has a nitro group (-NO2) attached to one of the aromatic rings, which significantly influences its chemical properties and biological activities .

Applications De Recherche Scientifique

Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.

Biology: Exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential as an anti-cancer agent, particularly against lung cancer.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mécanisme D'action

Target of Action

The primary target of 2-Nitrochalcone is the vascular endothelial growth factor receptor-2 (VEGFR-2) . VEGFR-2 is a protein kinase that plays a significant role in angiogenesis, the process of forming new blood vessels from pre-existing ones . This receptor is over-expressed in non-small cell lung cancer (NSCLC) patients .

Mode of Action

This compound interacts with VEGFR-2, inhibiting its tyrosine kinase activity . This inhibition affects the blood supply to tumor cells, reducing angiogenesis and suppressing tumor growth and metastasis . The strong electron-withdrawing inductive and resonance effect of this group cause changes in the polarity of the molecules which, in turn, favors interaction of the drug molecules with nucleophilic sites of protein structures to inhibit enzyme activity .

Biochemical Pathways

The inhibition of VEGFR-2 by this compound affects the VEGF-mediated angiogenesis pathway . This disruption reduces the formation of new blood vessels, which are essential for tumor growth . As a result, the blood supply to tumor cells is affected, leading to a reduction in angiogenesis and suppression of tumor growth and metastasis .

Pharmacokinetics

The compound’s cytotoxicity against human lung adenocarcinoma (a549) and human embryonic kidney (hek293-t) cell lines has been evaluated .

Result of Action

This compound exhibits significant inhibitory activity against VEGFR-2 . Specific derivatives of this compound have been found to induce early and late apoptosis of A549 cells . This leads to a decrease in the proliferation of cancer cells, thereby suppressing tumor growth .

Analyse Biochimique

Biochemical Properties

2-Nitrochalcone has been evaluated for its cytotoxicity against human lung adenocarcinoma (A549) and human embryonic kidney (HEK293-T) cell lines . It has shown significant inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase .

Cellular Effects

This compound has been found to induce early and late apoptosis of A549 cells . It also exhibits significant inhibitory activity against VEGFR-2 tyrosine kinase, which plays a significant role in tumor growth and metastasis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with VEGFR-2. It exhibits significant inhibitory activity against this enzyme, affecting the blood supply to tumor cells, reducing angiogenesis, and suppressing tumor growth and metastasis .

Temporal Effects in Laboratory Settings

Its significant inhibitory activity against VEGFR-2 tyrosine kinase suggests potential long-term effects on cellular function .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Nitrochalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 2-nitrobenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction typically occurs in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Nitrochalcone undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Oxidation: The aromatic rings can undergo oxidation reactions, leading to the formation of quinones.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

Oxidation: Potassium permanganate, chromium trioxide.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products:

Reduction: 2-Aminochalcone.

Oxidation: Quinone derivatives.

Substitution: Various substituted chalcones depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Chalcone: The parent compound without the nitro group.

2-Aminochalcone: The reduced form of 2-Nitrochalcone.

4-Nitrochalcone: Another nitro-substituted chalcone with the nitro group at a different position.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit VEGFR-2 and induce apoptosis makes it a promising candidate for anti-cancer therapies .

Activité Biologique

2-Nitrochalcone is a synthetic compound belonging to the chalcone family, known for its diverse biological activities. This article delves into the biological effects of this compound, highlighting its anti-inflammatory, anti-cancer, and antimicrobial properties, supported by recent research findings and case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of a nitro group at the 2-position of the chalcone structure. The general formula for chalcones is , and the introduction of the nitro group alters its reactivity and biological profile.

Synthesis

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between substituted acetophenones and benzaldehydes under basic conditions. This method has been optimized to yield high purity and yield of the target compound.

1. Anti-Inflammatory Activity

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties. In a mouse model induced with TPA (12-O-tetradecanoylphorbol-13-acetate), compounds containing nitro groups showed notable inhibition of inflammation. Specifically, this compound demonstrated an inhibition percentage comparable to established anti-inflammatory drugs.

| Compound | Inhibition Percentage (%) |

|---|---|

| This compound | 71.17 ± 1.66 |

| Control (Indomethacin) | 71.48 ± 1.62 |

These results indicate that the nitro group enhances the anti-inflammatory effects by influencing molecular interactions with cyclooxygenase enzymes (COX-1 and COX-2) .

2. Anti-Cancer Activity

The potential of this compound as an anti-cancer agent has been explored extensively. A study focusing on lung adenocarcinoma (A549 cells) revealed that this compound induces apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) accumulation and cell cycle arrest at the G2/M phase.

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 5.00 |

| KYSE-450 | 4.97 |

The compound's ability to trigger apoptosis was confirmed through assays measuring cleaved PARP and other apoptosis-related proteins .

3. Antimicrobial Activity

The antimicrobial efficacy of nitrochalcones, including this compound, has been evaluated against various bacterial strains. The synthesized derivatives exhibited promising antibacterial and antifungal activities, particularly against Gram-positive bacteria.

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Strong |

| Escherichia coli | Moderate |

| Candida albicans | Strong |

These findings suggest that modifications in the chalcone structure, particularly the introduction of nitro groups, enhance antimicrobial potency .

Case Study: Anti-Lung Cancer Effects

In a specific investigation into lung cancer, a series of 2-nitrochalcones were synthesized and tested for cytotoxicity against A549 cells. The study revealed that these compounds not only inhibited cell proliferation but also induced significant tumor regression in xenograft models in vivo.

Case Study: Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts with key proteins involved in inflammation and cancer pathways. The binding affinities observed suggest that these interactions are crucial for its biological activity.

Propriétés

IUPAC Name |

3-(2-nitrophenyl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c17-15(13-7-2-1-3-8-13)11-10-12-6-4-5-9-14(12)16(18)19/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTXHLWZQKQDFRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101032716 | |

| Record name | 2-Nitrochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101032716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7473-93-0 | |

| Record name | 2-Nitrochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101032716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-Nitrochalcone?

A1: this compound has the molecular formula C15H11NO3 and a molecular weight of 253.25 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: this compound has been characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, IR, and GC-MS. [, , , , ]

Q3: How does the nitro group in this compound influence its reactivity?

A3: The nitro group is a strong electron-withdrawing group, which makes the α,β-unsaturated ketone system in this compound highly electrophilic. This facilitates nucleophilic attack at the β-position and enables various reactions, including Michael additions and cyclizations. [, , , , ]

Q4: Can the nitro group in this compound act as a leaving group?

A4: Yes, under certain conditions, the nitro group can be substituted. For example, in the presence of elemental sulfur and a tertiary amine like DIPEA, 2-nitrochalcones undergo a cascade reaction involving C=C bond thiolation and aromatic sulfur-denitration to yield 2-benzoylbenzothiophenes. []

Q5: What is the role of hydrogen chloride in reactions with this compound epoxide?

A5: When this compound epoxide reacts with ethereal hydrogen chloride, it undergoes ring opening and subsequent cyclization to form 6-chloro-1,3-dihydroxy-2-phenylquinolin-4(1H)-one. The presence of quinol in the reaction mixture leads to the formation of the corresponding unchlorinated product. []

Q6: How can 2-Nitrochalcones be synthesized?

A6: 2-Nitrochalcones are commonly synthesized via the Claisen-Schmidt condensation of 2-nitrobenzaldehyde with various acetophenone derivatives in the presence of a base. Solvent-free grinding methods using NaOH and K2CO3 mixed catalyst have also been reported. [, ]

Q7: What heterocyclic compounds can be prepared from 2-Nitrochalcones?

A7: 2-Nitrochalcones serve as versatile building blocks for synthesizing various heterocyclic compounds, including:

- Quinolines: Reductive cyclization using indium, indium/iodine, or iron powder. [, , ]

- Quinoline N-oxides: Rhodium-catalyzed alkyne hydroacylation followed by cyclization. []

- 4-Quinolones: Reductive cyclization catalyzed by ruthenium complexes using CO or formic acid/acetic anhydride as a CO surrogate. [, ]

- Indoles: Reaction with isocyanides under basic conditions. []

- Benzothiophenes: Reaction with elemental sulfur in the presence of DIPEA. []

- Thiochromanones: Reaction with xanthate and iodine. []

- Pyrano[3,4-b]indol-1(9H)-ones: Reaction with isocyanoacetates under basic conditions. []

- 5H-Pyrimido[5,4-b]indoles: Reaction with aliphatic primary amines catalyzed by CuI and Cs2CO3. []

- 3-Aminoindoles: Reaction with ammonia or primary amines. []

Q8: Can 2-Nitrochalcones be used in multi-step synthesis?

A8: Yes, 2-Nitrochalcones can be incorporated into multi-step syntheses. For instance, they have been utilized in the synthesis of the alkaloid Graveoline through a three-step sequence involving reduction, cyclization, and N-alkylation. []

Q9: What is the role of elemental sulfur in reactions with 2-Nitrochalcones?

A9: Elemental sulfur, when activated by a base like triethylamine (Et3N) in DMSO, reacts with 2-Nitrochalcones to form benzothiophenones. This transformation proceeds through a cascade reaction involving C=C bond thiolation, aromatic sulfur-denitration, and subsequent cyclization. [, ]

Q10: What biological activities have been reported for 2-Nitrochalcones?

A10: 2-Nitrochalcones and their derivatives have shown promising activity against various biological targets, including:* Anticancer activity: Studies have demonstrated the potential of 2-nitrochalcones as anti-lung cancer agents and inhibitors of MCL-1 protein, a key regulator of apoptosis. [, ]* Protein kinase inhibition: 2-Nitrochalcones have shown inhibitory activity against VEGFR-2, a crucial protein involved in angiogenesis. [] * Antimicrobial activity: Several 2-nitrochalcones exhibit antimicrobial activity against various bacterial and fungal strains. []

Q11: Have computational methods been used to study 2-Nitrochalcones?

A11: Yes, computational studies, including docking simulations and theoretical calculations, have been performed to investigate the binding modes and interactions of 2-nitrochalcones with their biological targets, such as MCL-1 protein. []

Q12: How does the structure of 2-Nitrochalcones impact their activity?

A12: Structure-activity relationship (SAR) studies have revealed that modifications to the chalcone scaffold, particularly the substituents on the aromatic rings, can significantly influence the biological activity and potency of 2-nitrochalcones. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.